molecular formula C16H16FN5O B2900078 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide CAS No. 2034614-68-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2900078
CAS RN: 2034614-68-9
M. Wt: 313.336
InChI Key: ARWOAWBWEBYVKO-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Energetic Materials and Explosives

The compound’s structure features an “amino–nitro–amino” arrangement similar to that of TATB (1,3,5-triamino-2,4,6-trinitrobenzene), a well-known heat-resistant explosive. Researchers have synthesized two novel fused-ring energetic compounds derived from this structure: 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) . These compounds exhibit excellent thermal stability, high density, and superior detonation performance compared to TATB and other explosives. Their advanced features make them promising candidates for next-generation energetic materials.

Organic Synthesis and Methodology

The compound’s complex structure presents synthetic challenges, making it an interesting target for method development. Researchers could explore efficient routes for its synthesis, including palladium-catalyzed reactions or microwave-assisted protocols . Such methodologies could find broader applications beyond this specific compound.

Heterocyclic Chemistry and Functionalization

The pyrazolo[1,5-a]pyrimidine scaffold offers diverse opportunities for functionalization. Researchers could explore regioselective modifications, introducing new substituents or heterocyclic rings. These derivatives might exhibit different properties, such as fluorescence, solubility, or bioactivity.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c17-14-5-3-12(4-6-14)8-15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOAWBWEBYVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide

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